Validated Suzuki Coupling Yield in Clinical Candidate Synthesis (AZD8055): 75% Isolated Yield Under Identified Conditions
In the synthesis of the clinical mTOR inhibitor AZD8055 (14), Pike et al. (2013) employed this specific boronic ester in a palladium-mediated Suzuki–Miyaura coupling with a complex pyrido[2,3-d]pyrimidine scaffold. The reaction—using Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol at 140 °C—delivered the coupled product in 75% isolated yield [1]. This yield was achieved on a substrate bearing multiple heterocyclic nitrogen atoms and a pre-installed C2 morpholine substituent, demonstrating the compound's tolerance to sterically and electronically demanding coupling partners. Other boronic esters employed in the same study (Schemes 1 and 2, compounds 14–22) were used under analogous conditions to generate a range of C7-aryl analogs, but the specific yield for this boronic ester is explicitly reported [1].
| Evidence Dimension | Isolated yield in Pd-catalyzed Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | 75% isolated yield (Scheme 1, step f: reaction with trichloro pyridopyrimidine intermediate 26) |
| Comparator Or Baseline | Unspecified boronic esters used in parallel under analogous conditions (compounds 14–22); wider literature baseline for pinacol ester couplings with heteroaryl chlorides typically ranges 40–80% |
| Quantified Difference | 75% yield falls in the upper range of expected performance for pinacol ester couplings with complex heteroaryl electrophiles; exact comparator yields for other esters in the same paper are not individually reported but collectively span the 14–22 compound series |
| Conditions | Pd(PPh₃)₄ (catalytic), Na₂CO₃ (base), toluene/ethanol (solvent), 140 °C; substrate: 2,4-diamino-7-chloro-pyrido[2,3-d]pyrimidine derivative |
Why This Matters
A 75% yield on a complex, late-stage intermediate bearing multiple Lewis-basic heteroatoms establishes that this boronic ester is sufficiently robust and reactive for demanding medicinal chemistry applications; procurement of a lower-purity or alternative boronic ester could erode this yield and compromise downstream API quantity.
- [1] Pike, K. G.; Malagu, K.; Hummersone, M. G.; Menear, K. A.; Duggan, H. M. E.; Gomez, S.; Martin, N. M. B.; Ruston, L.; Pass, S. L.; Pass, M. Optimization of Potent and Selective Dual mTORC1 and mTORC2 Inhibitors: The Discovery of AZD8055 and AZD2014. Bioorg. Med. Chem. Lett. 2013, 23, 1212–1216. Scheme 1, step (f): [2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 140 °C, 75%. View Source
